

A Technical Guide to the Discovery and History of TNP Nucleotide Analogs

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Compound of Interest

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Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the discovery, history, physicochemical properties, and key applications of 2',3'-O-(2,4,6-trinitrophenyl) nucleotide analogs, such as TNP-ATP and TNP-ADP. It is designed to serve as a comprehensive resource, detailing experimental methodologies and summarizing critical quantitative data to facilitate further research and application.

Discovery and Historical Development

The journey of TNP nucleotide analogs began with the synthesis of the TNP (2,4,6-trinitrophenol) fluorophore in 1964 by Azegami and Iwai.[1] This fluorescent compound is derived from picric acid.[1] The first fluorescent ribose-modified ATP analog, 2',3'-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP), was introduced in 1973 by Hiratsuka and Uchida.[2] Their initial goal was to investigate the ATP binding site of myosin ATPase, a motor protein.[2] The structure of TNP-ATP was later confirmed in 1975 by Hiratsuka using infrared spectral analysis and NMR.[1]

The success of TNP-ATP as a spectroscopic probe for myosin quickly led to its widespread adoption for studying a variety of other ATP-interacting proteins, including protein kinases, ATPases, and other nucleotide-binding proteins.[2] For over five decades, TNP-ATP has been an invaluable tool for detecting ATP binding interactions and measuring key parameters like dissociation constants (K_d) and inhibitor dissociation constants (K_i).[1][3] Its applications have expanded beyond simple binding studies to include fluorescence microscopy, Förster

Resonance Energy Transfer (FRET), and notably, as a potent antagonist for specific receptor families.^{[1][2]}

Core Principles and Physicochemical Properties

The utility of TNP nucleotide analogs stems from the environmentally sensitive fluorescence of the TNP group, which is attached to the ribose sugar of the nucleotide.^[1] This placement is crucial as it leaves the triphosphate chain, critical for biological activity, unmodified.^[1]

Fluorescence Mechanism: In an aqueous solution, TNP-ATP exhibits weak fluorescence.^[2] However, when it binds to a hydrophobic pocket within a protein, such as an ATP-binding site, its fluorescence quantum yield increases significantly (often 3 to 7-fold), and the emission maximum undergoes a "blue shift" to a shorter wavelength.^{[1][4][5]} This phenomenon occurs because the less polar environment of the binding pocket alters the excited state of the TNP moiety.^{[1][6]}

Spectral Properties:

- **Excitation:** TNP-ATP has two absorption maxima at 408 nm and 470 nm in aqueous solution.^[1] Fluorescence experiments typically use an excitation wavelength (λ_{ex}) of around 408-410 nm.^{[1][4][7]} This is advantageous as it is far from the absorption range of proteins or unmodified nucleotides.^[2]
- **Emission:** In a neutral aqueous environment, TNP-ATP has a single fluorescence emission maximum (λ_{em}) at approximately 561 nm.^{[1][2][8]} Upon binding to a protein, this peak can shift to as low as 533 nm, for example in N,N-dimethylformamide.^[2]

These distinct spectral changes upon binding make TNP-ATP a powerful probe for monitoring protein-ligand interactions in real-time.^[1]

Key Applications

Probing Nucleotide-Binding Sites

The primary application of TNP-ATP is as a fluorescent analog to study how proteins interact with ATP.^[1] By titrating a protein solution with TNP-ATP and measuring the corresponding increase in fluorescence, researchers can generate a saturation curve to determine the binding affinity (K_d) and the number of binding sites.^[2] Furthermore, it can be used in competition

assays where a non-fluorescent ligand, such as ATP itself, is added to displace the bound TNP-ATP, causing a decrease in fluorescence.[2][4] This allows for the determination of the binding affinity of the unlabeled ligand.[4]

Antagonism of Purinergic Receptors

TNP-ATP has been identified as a potent and selective antagonist for certain subtypes of P2X receptors, which are ligand-gated ion channels activated by extracellular ATP.[9][10][11] It is particularly potent at P2X1, P2X3, and heteromeric P2X2/3 receptors, often exhibiting nanomolar affinity.[9][10][12] In contrast, it is about a thousand times less effective at inhibiting P2X2 and P2X4 receptors.[10][13] This selectivity allows TNP-ATP to be used as a pharmacological tool to discriminate between different P2X receptor subtypes in various tissues.[9] Structural studies have revealed that the bulky trinitrophenyl group binds in a deep hydrophobic cleft between receptor subunits, which is thought to prevent the conformational change (jaw closure) required for channel activation.[10][14] While potent, the utility of TNP-ATP as a functional antagonist can be limited by its rapid metabolism.[10]

Quantitative Data Summary

The following tables summarize key binding and inhibition data for TNP nucleotide analogs across various proteins and receptors.

Table 1: Dissociation Constants (Kd) of TNP-Nucleotides for Various Proteins

Protein/Enzyme	Ligand	Dissociation Constant (Kd)	Notes
CheA (Histidine Kinase)	TNP-ATP	< 0.01 μM	A bacterial protein histidine kinase.[1]
V-type ATPase	TNP-ATP	0.16 μ M	Binds TNP-ATP with strong affinity.[1]
Insulin-Degrading Enzyme (IDE)	TNP-ATP	1.15 μ M	Binds to an allosteric anion binding site.[15]
CASK (CaM-kinase domain)	TNP-ATP	0.563 mM	Exhibits markedly weaker affinity compared to other kinases.[6]

| Na⁺, K⁺-ATPase (H4-H5 loop) | TNP-ATP | 6.2 \pm 0.7 mM (for ATP via competition) | Kd for TNP-ATP itself is lower, indicating higher affinity.[5] |

Table 2: Inhibitory Potency (IC₅₀/K_i) of TNP-ATP at P2X Receptors

Receptor Subtype	Species	Potency (IC ₅₀)	Notes
P2X1	Human/Rat	~1 nM	Potent competitive antagonist.[10]
P2X3	Human/Rat	~1-3 nM	Potent competitive antagonist.[10][12][13]
P2X2/3 (heteromer)	Rat/Human	3 - 6 nM	Inhibition is rapid in onset and reversible. [9]
P2X2	Rat	~3 μ M (2800 \pm 300 nM)	Approximately 1000-fold less potent than at P2X3.[13]
P2X4	Rat	> 1 μ M	Low affinity.[10]

| P2X7 | Human/Rat | Low affinity (μM range) | Significantly less potent than at other subtypes.
[\[10\]](#)[\[11\]](#) |

Experimental Methodologies

General Synthesis Principle

The synthesis of TNP-ATP involves the chemical modification of the 2' and 3' hydroxyl groups on the ribose moiety of the ATP molecule. The fluorescent TNP group is conjugated to the ribose sugar, creating 2',3'-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate.[\[1\]](#)[\[2\]](#) While detailed protocols often rely on proprietary methods or reference earlier works, the general approach involves reacting ATP with a derivative of picric acid (2,4,6-trinitrophenol) under specific conditions to achieve the desired modification.[\[1\]](#) Enzymatic synthesis methods are also increasingly used for producing various nucleotide analogs due to their high regio- and stereoselectivity.[\[16\]](#)

Protocol for Fluorescence Binding Assay (Titration)

This protocol is adapted from standard cuvette-based and microplate-based assays to determine the dissociation constant (K_d) of TNP-ATP for a target protein.[\[4\]](#)[\[5\]](#)[\[7\]](#)

- Preparation:
 - Prepare a suitable buffer solution (e.g., 50 mM Tris-HCl, pH 7.5, with 5 mM MgCl_2).[\[7\]](#)
 - Prepare a stock solution of the purified protein of interest at a known concentration (e.g., 1-4 μM).[\[4\]](#)
 - Prepare a stock solution of TNP-ATP (e.g., 0.5-1 mM) and determine its precise concentration spectrophotometrically. Protect the solution from light.[\[17\]](#)
- Instrumentation Setup:
 - Set up a spectrofluorometer.
 - Set the excitation wavelength to ~409-410 nm and the emission scan range from 500 nm to 600 nm.[\[4\]](#)[\[7\]](#) For fixed-point measurements, set the emission wavelength to the expected peak of the bound state (e.g., 540 nm).[\[4\]](#)[\[7\]](#)

- Set appropriate slit widths (e.g., 5 nm for excitation, 10-20 nm for emission).[7]
- Measurement:
 - To a cuvette, add 2 mL of the buffer.
 - Add a fixed concentration of the protein (e.g., final concentration of 1 μ M).
 - Begin titrating with small aliquots of the TNP-ATP stock solution, allowing the system to equilibrate after each addition (typically instantaneous).[4]
 - Record the fluorescence intensity after each addition.
 - Correct the measured fluorescence for dilution and for the fluorescence of TNP-ATP in buffer alone (inner filter effect), especially at higher concentrations.[2]
- Data Analysis:
 - Plot the corrected fluorescence intensity against the concentration of TNP-ATP.
 - Fit the resulting saturation curve to a suitable binding equation, such as the Hill equation or a one-site binding model, to calculate the dissociation constant (K_d).[7]

Protocol for Competitive Binding Assay

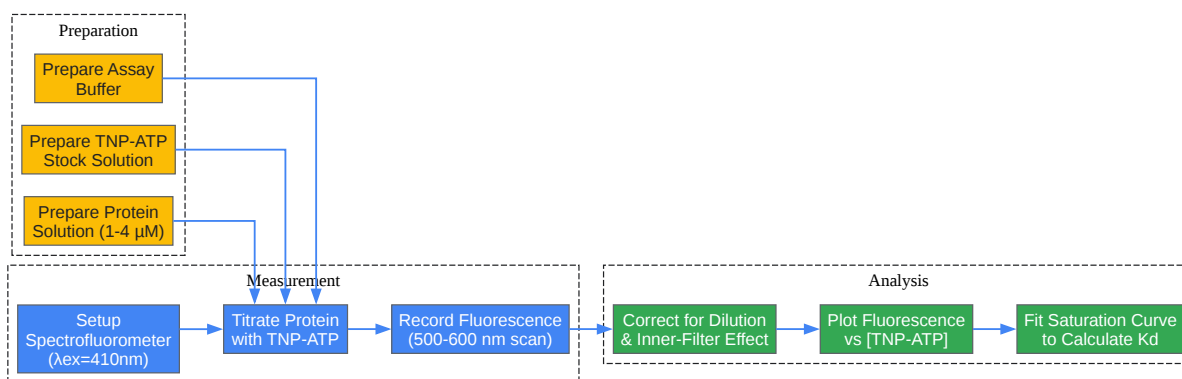
This protocol determines the binding affinity (K_i) of a non-fluorescent competitor (e.g., ATP) by measuring its ability to displace TNP-ATP.[4][5]

- Preparation:
 - Prepare buffer, protein, and TNP-ATP solutions as described above.
 - Prepare a stock solution of the non-fluorescent competitor (e.g., ATP).
- Measurement:
 - Add the buffer, protein (e.g., 1 μ M), and a fixed concentration of TNP-ATP to the cuvette. The concentration of TNP-ATP should ideally be close to its K_d value for the protein to ensure sensitivity.

- Measure the initial fluorescence of the protein-TNP-ATP complex.
- Titrate this solution with increasing concentrations of the competitor (e.g., ATP).
- Record the decrease in fluorescence intensity after each addition.
- Data Analysis:
 - Plot the fluorescence intensity as a function of the competitor concentration.
 - Fit the data to a competitive binding equation to determine the IC₅₀ of the competitor.
 - Calculate the inhibitor dissociation constant (K_i) from the IC₅₀ value using the Cheng-Prusoff equation or a similar model, which accounts for the concentration and K_d of the fluorescent probe (TNP-ATP).

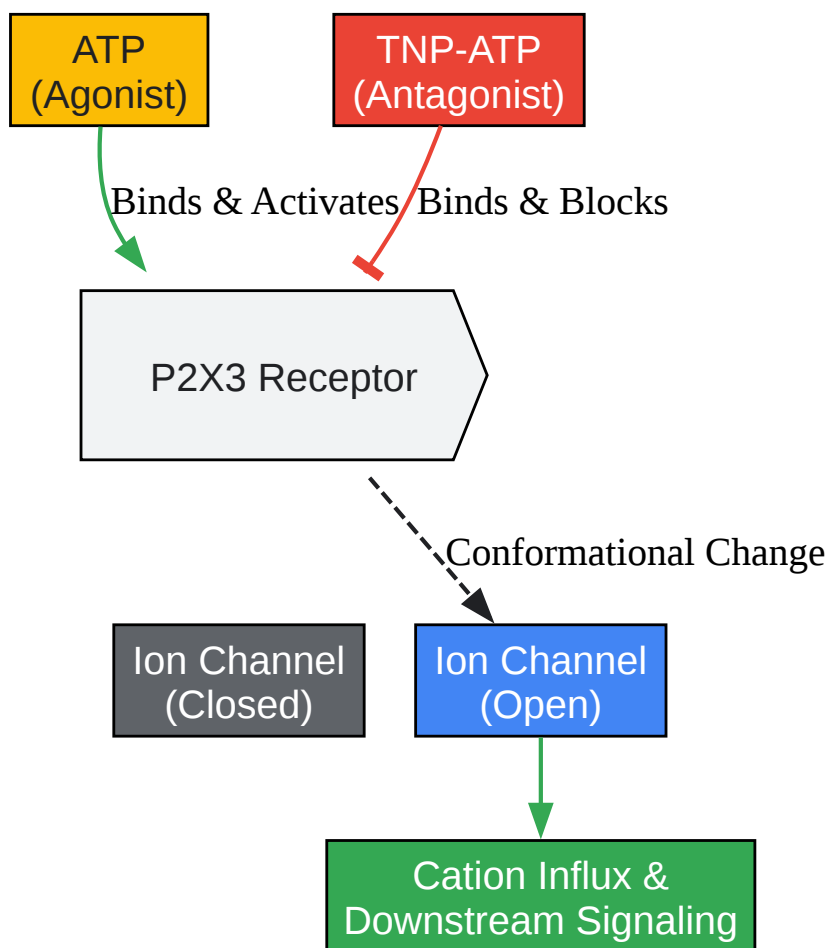
Diagrams of Pathways and Workflows

The following diagrams illustrate key concepts and workflows related to TNP nucleotide analogs.



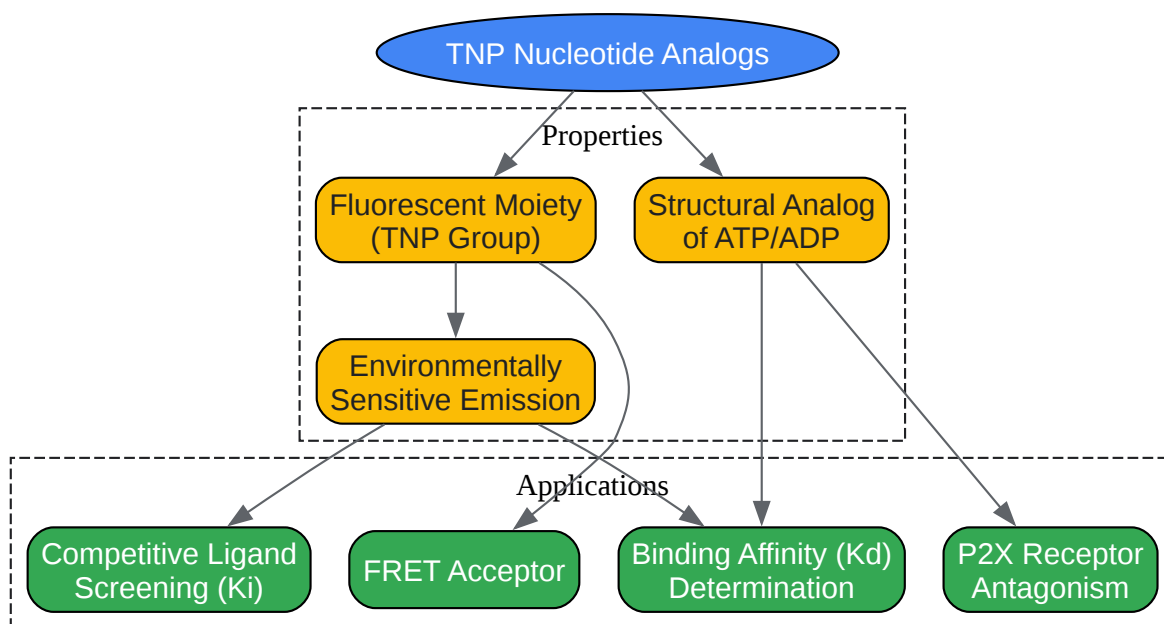
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Caption: Workflow for a TNP-ATP fluorescence titration experiment.



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Caption: TNP-ATP as a competitive antagonist at a P2X receptor.



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Caption: Logical relationships of TNP analog properties and applications.

Advantages and Limitations

While powerful, the use of TNP nucleotide analogs is not without potential pitfalls. Researchers must consider both the benefits and drawbacks in their experimental design.

Advantages:

- **High Sensitivity:** The significant change in fluorescence provides a sensitive and continuous assay for binding events.[1]
- **Ease of Use:** The method is technically less demanding than techniques like radioisotope handling or X-ray crystallography.[1]

- Versatility: Can be used to measure affinities, screen for inhibitors, and probe receptor function.[2][4]

Limitations:

- Altered Affinity: The TNP moiety itself can interact with the protein, often resulting in a much higher binding affinity for the TNP analog than for the natural nucleotide (ATP or ADP).[1][18]
This means the measured K_d for TNP-ATP may not reflect the true K_d for ATP.[6]
- Ambiguous Fluorescence Changes: Changes in fluorescence can sometimes be masked or mimicked by other factors, leading to potential misinterpretation of data.[1][3]
- Binding Mode Differences: The bulky TNP group can cause the analog to bind in a different orientation compared to the parent nucleotide, with the TNP ring sometimes occupying the adenine-binding pocket.[18]

Conclusion

For over half a century, TNP nucleotide analogs have been a cornerstone in the study of nucleotide-binding proteins. From their initial use in elucidating the function of myosin to their current role as selective pharmacological tools for purinergic receptors, their impact is undeniable. By understanding their history, the principles behind their application, and their inherent limitations, researchers can continue to leverage these fluorescent probes to generate valuable insights into enzyme kinetics, drug discovery, and cellular signaling pathways.

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